molecular formula C16H17ClN4O B2547257 (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1269275-74-2

(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2547257
CAS No.: 1269275-74-2
M. Wt: 316.79
InChI Key: IMIBSSFVKBPDBQ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a synthetic small molecule featuring a piperazine core linked to a 2-chlorophenyl methanone and a 6-methylpyridazine group. This specific architecture is of significant interest in medicinal chemistry and neuroscience research. Compounds with pyridazine and piperazine motifs are frequently investigated for their potential interactions with the central nervous system . Research on analogous structures indicates potential value in exploring pathways for pain modulation . Specifically, arylpiperazine derivatives have been studied as potential non-opioid analgesics and have shown efficacy in models of neuropathic pain . The molecular design suggests potential for targeting various neurotransmitter receptors, including dopamine and 5-hydroxytryptamine (serotonin) receptors, which are common targets for piperazine-containing compounds . This reagent is intended for use in preclinical research, including in vitro binding assays and functional activity studies, as well as in vivo pharmacological profiling in animal models to further elucidate its mechanism of action and therapeutic potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-12-6-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-4-2-3-5-14(13)17/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIBSSFVKBPDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions One common method starts with the preparation of the 6-methylpyridazin-3-yl intermediate, which is then reacted with piperazineThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the aryl group, heterocyclic ring systems, and linker regions. Below is a systematic comparison based on the provided evidence:

Aryl Group Modifications

Compound Name Aryl Substituent Piperazine Substituent Key Properties/Activity Reference
(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone 2-Chlorophenyl 6-Methylpyridazine Undisclosed (structural focus) N/A
(2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone 2-Chloro-6-fluorophenyl 6-Propoxypyridazine Higher halogenation (Cl, F) may enhance lipophilicity and receptor binding .
BAY10000493 2-Fluorophenyl Imidazo[1,2-a]pyridine Potassium channel (K2P3.1/TASK-1) inhibition via intracellular vestibule binding .
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl Chloroethyl linker Antitumor activity (leukemia, colon) reported in piperazine derivatives .

Key Insight: Halogenation (Cl, F) on the aryl ring improves metabolic stability and binding affinity in analogs like BAY10000493 . The 2-chloro-6-fluorophenyl variant may offer superior pharmacokinetics compared to the monochlorinated target compound.

Heterocyclic Ring Variations

Compound Name Heterocycle Piperazine Linkage Notable Features Reference
(4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone Pyrimidine Hydroxyethylpiperazine Enhanced solubility due to hydroxyethyl group; potential kinase inhibition .
4-(4-aminophenyl)piperazin-1-ylmethanone Furan Aminophenyl Electron-rich furan may alter electronic properties and redox activity .
(2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Pyrazolopyrimidine Methanesulfonylphenyl Sulfonyl groups enhance solubility and target engagement in kinase inhibitors .

Key Insight : Pyridazine (as in the target compound) vs. pyrimidine or imidazopyridine heterocycles impacts steric and electronic interactions. Pyridazine’s smaller size may favor access to hydrophobic binding pockets, while bulkier systems (e.g., pyrazolopyrimidine) could limit bioavailability .

Linker Region Comparisons

Compound Name Linker Type Biological Relevance Reference
This compound Methanone Rigid structure; optimal for π-π stacking N/A
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone Ethanone Increased flexibility may reduce target specificity .
A-15 (from Mahaveer et al.) Amide Amide linkers improve metabolic stability but reduce membrane permeability .

Key Insight: Methanone linkers (as in the target compound) balance rigidity and lipophilicity, whereas amide or ethanone linkers alter pharmacokinetic profiles .

Critical Analysis and Gaps

  • Structural vs.
  • Halogenation Effects: While 2-chloro-6-fluorophenyl analogs are documented, the target compound’s mono-chlorinated aryl group may offer intermediate lipophilicity.
  • Heterocycle Optimization : Pyridazine’s role relative to pyrimidine or imidazopyridine remains underexplored in the context of specific biological targets.

Biological Activity

The compound (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone , with the CAS number 1269275-74-2 , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H17_{17}ClN4_{4}O
  • Molecular Weight : 316.78 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly its role as an inhibitor of specific enzymes and receptors. Notably, it has been shown to inhibit phosphodiesterase type 4 (PDE4), which is involved in inflammatory processes. This inhibition can lead to a reduction in pro-inflammatory cytokines and chemokines, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazole compounds have demonstrated notable antifungal activity against various pathogenic fungi . This suggests that the compound may also possess similar properties, warranting further investigation.

Study 1: PDE4 Inhibition

A study focused on the inhibition of PDE4 by related piperazine derivatives demonstrated a significant decrease in inflammatory markers in vitro. The mechanism involved competitive inhibition at the enzyme's active site, leading to reduced cAMP degradation and subsequent anti-inflammatory effects.

Study 2: Antifungal Activity

In a comparative analysis of various pyrazole derivatives, compounds similar to this compound exhibited antifungal activity against several strains of fungi, including Cytospora and Fusarium. The study highlighted the importance of structural features in enhancing biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanoneStructurePDE4 Inhibition
2-(4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenolStructureAnti-inflammatory Properties

The above table illustrates how structural variations among similar compounds can influence their biological activities, particularly concerning PDE inhibition and anti-inflammatory effects.

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